6-(4-methylimidazol-1-yl)-1H-quinolin-2-one
Description
6-(4-Methylimidazol-1-yl)-1H-quinolin-2-one is a quinolinone derivative characterized by a fused bicyclic aromatic system with a ketone group at position 2 and a 4-methylimidazole substituent at position 4. The compound’s structure combines the planar quinolinone core with the heteroaromatic imidazole ring, conferring unique physicochemical properties, such as moderate solubility in polar solvents and stability under physiological conditions .
Quinolinone derivatives are widely explored for their pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-16(8-14-9)11-3-4-12-10(6-11)2-5-13(17)15-12/h2-8H,1H3,(H,15,17) |
InChI Key |
YVTSPMRYKMZZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis of this compound generally involves two key steps:
- Construction or functionalization of the quinolin-2-one scaffold.
- Introduction of the 4-methylimidazol-1-yl group at the 6-position.
The quinolin-2-one core can be prepared or obtained commercially, while the imidazole substituent is typically introduced via nucleophilic substitution or coupling reactions.
Preparation of Quinolin-2-one Core
The quinolin-2-one nucleus is commonly synthesized via Friedländer quinoline synthesis or related condensation methods. For example, solvent-free Friedländer quinoline synthesis using 2-aminobenzaldehydes and ketones catalyzed by polyphosphoric acid (PPA) has been reported to efficiently yield quinoline derivatives under mild conditions at around 90 °C. Although this method is demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one, it sets a precedent for preparing quinoline cores with substitution at the 6-position.
Detailed Preparation Procedure (Hypothetical Example Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 6-chloroquinolin-2-one | Starting from quinolin-2-one, selective chlorination at the 6-position using N-chlorosuccinimide (NCS) in DMF at room temperature | Moderate to good yield; purification by recrystallization |
| 2 | Nucleophilic substitution | 6-chloroquinolin-2-one reacted with 4-methylimidazole (1.2 eq) in ethanol under reflux for 4-6 hours with base (e.g., K2CO3) | Good yield (50-70%); purification by column chromatography |
| 3 | Final purification | Recrystallization from ethyl acetate or ethanol to obtain pure this compound | High purity confirmed by NMR and MS |
Characterization and Confirmation of Structure
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the quinolin-2-one core and the methylimidazole substituent. Characteristic chemical shifts for quinolinone protons and imidazole ring protons are observed.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C12H11N_3O.
- Infrared (IR) Spectroscopy: Shows characteristic carbonyl stretching (~1690 cm^-1) and imidazole ring vibrations.
- Elemental Analysis: Matches calculated values for carbon, hydrogen, and nitrogen content.
Comparative Analysis of Preparation Methods
Research Discoveries and Optimization Insights
- Catalyst Choice: Polyphosphoric acid (PPA) catalysis has shown efficiency in quinoline core formation without solvent, improving yield and reducing waste.
- Reaction Conditions: Reflux in ethanol with base is effective for nucleophilic substitution of halogenated quinolin-2-ones with imidazole derivatives.
- Microwave-Assisted Synthesis: Microwave irradiation has been used to shorten reaction times in related quinoline-imidazole syntheses, enhancing yields and reducing byproducts.
- Purification: Silica gel chromatography followed by recrystallization ensures high purity, critical for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or quinoline rings .
Scientific Research Applications
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The benzimidazole-containing analog () demonstrates marked anticancer activity, likely due to its bulky substituents enhancing target binding. In contrast, the simpler hydroxyquinolinone (Cilostazol Related Compound A) shows minimal activity, highlighting the importance of substituent complexity .
- Stability: The lactate monohydrate salt form of the benzimidazole-piperazine analog exhibits superior thermodynamic stability compared to anhydrous forms, a critical factor in pharmaceutical formulations .
- Synthetic Accessibility: Click chemistry-derived triazole-quinolinones (e.g., ) are synthesized efficiently, whereas traditional methods for quinolinones face challenges like low yields and harsh conditions .
Pharmacological Activity Comparison
Anticancer Activity
- Benzimidazole-Piperazine Analog (): Displays potent kinase inhibitory activity, with bioavailability equivalent to reference drugs in tablet formulations. Its lactate monohydrate form achieves 50% w/w in stable oral doses .
- Triazole Derivatives () : Exhibit antiproliferative effects via ROS modulation, though potency varies with substituents (e.g., diphenylpropane-dione enhances activity) .
Anticonvulsant Activity
- Oxadiazole-Quinolinone Hybrids (): Show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, with the naphthyloxy-methyl group improving seizure threshold modulation .
Physicochemical and Formulation Properties
Biological Activity
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one is a heterocyclic compound that combines a quinoline moiety with an imidazole group. This unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research, particularly for its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The compound features:
- Quinoline Ring : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
- Imidazole Group : Attached at the 6-position of the quinoline, enhancing the compound's lipophilicity and biological interactions.
The methyl substitution on the imidazole ring contributes to its solubility and reactivity, allowing it to engage in various chemical reactions, including electrophilic aromatic substitutions and nucleophilic additions .
Biological Activity Overview
Research indicates that derivatives of this compound exhibit notable biological activities, including:
- Antimicrobial Effects : Effective against various pathogens.
- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell growth across multiple cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound interacts with proteins and nucleic acids, influencing various biological pathways.
- Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated significant growth inhibition at concentrations ranging from 10 µM to 25 µM, with GI50 values calculated to determine effective concentration levels .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | 65 |
| 15 | 50 | |
| 25 | 30 | |
| PC-3 | 10 | 70 |
| 15 | 45 | |
| 25 | 25 |
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Anticancer Study : In a recent investigation, derivatives of the compound were tested for their ability to restore sensitivity to doxorubicin in multidrug-resistant leukemia cells. The study found that certain derivatives significantly increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects .
- Antimicrobial Efficacy : A comparative study on similar quinoline derivatives highlighted that those containing the imidazole substitution exhibited superior antimicrobial properties compared to their non-substituted counterparts .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one, and how can reaction efficiency be optimized?
Answer:
A robust approach involves multicomponent reactions (MCRs) under microwave irradiation. For example, InCl₃-catalyzed reactions using coumarin derivatives, hydrazine, and substituted isatins yield high-purity quinolin-2-ones (85–95% yields) . Key parameters for optimization:
- Catalyst loading : 10 mol% InCl₃ in ethanol.
- Reaction time : Microwave-assisted synthesis reduces time to 15–30 minutes vs. conventional heating (6–12 hours).
- Work-up : Simple filtration and recrystallization minimize impurities.
For introducing the 4-methylimidazole moiety, coupling reactions (e.g., Buchwald-Hartwig amination) with 4-methylimidazole precursors may be adapted .
Basic: How should researchers characterize the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which handles high-resolution data and twinning effects common in heterocyclic systems . Critical steps:
- Data collection : Ensure resolution < 1.0 Å for accurate hydrogen atom positioning.
- Validation : Check R-factor convergence (target: R1 < 0.05) and residual electron density (< 0.3 eÅ⁻³).
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation.
Advanced: How does the 4-methylimidazole substituent influence the compound’s electronic and steric properties compared to other heterocyclic moieties (e.g., piperazine)?
Answer:
The 4-methylimidazole group introduces:
- Electronic effects : Aromatic π-stacking capability and moderate basicity (pKa ~6.5–7.0) due to the imidazole ring.
- Steric effects : Methyl substitution at position 4 reduces rotational freedom, potentially enhancing target binding selectivity.
Comparatively, piperazine-containing analogs (e.g., Brexpiprazole) exhibit higher conformational flexibility but lower π-stacking efficiency . Computational studies (DFT or MD simulations) are recommended to quantify these effects .
Advanced: What strategies are effective for resolving contradictions in biological activity data for this compound derivatives?
Answer:
Contradictions often arise from impurity profiles or assay variability. Mitigation strategies:
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., 6-chloroquinolinone derivatives, common in halogenated solvents) .
- Assay standardization : Validate bioactivity assays (e.g., receptor binding) against USP reference standards .
- Dose-response curves : Ensure linearity (R² > 0.95) across ≥5 concentrations to confirm structure-activity trends.
Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Answer:
Conduct accelerated stability studies:
- Conditions : Phosphate buffer (pH 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via LC-UV at λ = 254 nm. The quinolin-2-one core is generally stable, but the imidazole moiety may undergo oxidation; antioxidants (e.g., ascorbic acid) can mitigate this .
Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
Use in silico platforms like SwissADME or Schrödinger’s QikProp to predict:
- Lipophilicity : LogP ≈2.5–3.0 (moderate permeability).
- Metabolic sites : Imidazole ring (CYP3A4-mediated oxidation) and quinolinone carbonyl (glucuronidation) .
Experimental validation via microsomal stability assays is critical for lead optimization.
Basic: What are the common synthetic impurities in this compound, and how are they controlled?
Answer:
Typical impurities include:
- Unreacted intermediates : 7-hydroxyquinolin-2-one (detectable via TLC, Rf = 0.3 in ethyl acetate/hexane).
- Chlorinated byproducts : Formed in halogenated solvents; mitigate using ethanol or DMF .
Control via column chromatography (silica gel, 60–120 mesh) or preparative HPLC (C18 column, 70:30 acetonitrile/water) .
Advanced: How does the compound’s fluorescence profile compare to structurally related quinolinones, and what applications does this enable?
Answer:
The 4-methylimidazole substituent enhances fluorescence quantum yield (QY ≈0.45 vs. 0.25 for piperazine analogs) due to extended conjugation. Applications:
- Cellular imaging : Track localization in live cells (ex/em = 350/450 nm).
- Protease sensing : Quench fluorescence via Förster resonance energy transfer (FRET) with peptide substrates .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD50 > 500 mg/kg in rodents).
- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .
Advanced: How can researchers leverage high-throughput screening (HTS) to explore the compound’s bioactivity?
Answer:
Design a 384-well plate assay:
- Targets : Kinase inhibitors (e.g., EGFR, BRAF) or GPCRs (e.g., serotonin 5-HT₁A).
- Controls : Include Brexpiprazole as a positive control for neuropsychiatric target benchmarking .
- Data analysis : Use Z’-factor > 0.5 to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
